5-Hexen-2-ol, 2-methyl-

Fragrance Flavor Formulation

5-Hexen-2-ol, 2-methyl- (CAS 16744-89-1), also referred to as 2-methyl-5-hexen-2-ol or 1,1-dimethyl-4-penten-1-ol, is a tertiary, unsaturated alcohol with the molecular formula C7H14O and a molecular weight of 114.19 g/mol. This colorless liquid is characterized by a distinctive fruit and flower-like aroma and is highly soluble in alcohols and ethers, though only slightly soluble in water.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 16744-89-1
Cat. No. B103046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexen-2-ol, 2-methyl-
CAS16744-89-1
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC(C)(CCC=C)O
InChIInChI=1S/C7H14O/c1-4-5-6-7(2,3)8/h4,8H,1,5-6H2,2-3H3
InChIKeyRVHXDRXNRJQLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexen-2-ol, 2-methyl- (CAS 16744-89-1): Procurement-Ready Profile for a Specialty Unsaturated Alcohol


5-Hexen-2-ol, 2-methyl- (CAS 16744-89-1), also referred to as 2-methyl-5-hexen-2-ol or 1,1-dimethyl-4-penten-1-ol, is a tertiary, unsaturated alcohol with the molecular formula C7H14O and a molecular weight of 114.19 g/mol [1]. This colorless liquid is characterized by a distinctive fruit and flower-like aroma and is highly soluble in alcohols and ethers, though only slightly soluble in water . Its primary, well-established application is as a key ingredient in the fragrance and flavor industry, where it is valued for its fresh, green, and fruity scent profile, making it a common component in perfumes, soaps, and various household products [2].

The Case Against Substituting 2-Methyl-5-hexen-2-ol with Generic Hexenols: A Case for Controlled Differentiation


Substituting 5-Hexen-2-ol, 2-methyl- with a generic hexenol or another similar unsaturated alcohol is not a straightforward procurement decision and can lead to significant functional discrepancies. The specific placement of the methyl group at the 2-position of the carbon chain, creating a tertiary alcohol, fundamentally alters key physicochemical properties such as vapor pressure, boiling point, and stability compared to its primary or secondary alcohol analogs like 5-hexen-2-ol . This structural difference translates directly into a distinct odor profile described as more fruity and floral rather than purely grassy . Furthermore, in specialized applications, such as the synthesis of chelated metal-olefin complexes for constrained geometry catalysts, the compound's unique steric and electronic environment is essential for the desired reactivity and product structure . Therefore, a generic substitution without rigorous comparative evaluation risks compromising product performance, from sensory perception in fragrances to reaction outcomes in advanced material science.

Quantitative Differentiation Guide: 2-Methyl-5-hexen-2-ol vs. Closest Analogs


Differentiation in Physicochemical Properties: Vapor Pressure vs. 5-Hexen-2-ol

The volatility of 2-Methyl-5-hexen-2-ol, a critical parameter for fragrance longevity and sensory perception, is measurably lower than that of its closest analog, 5-hexen-2-ol. This is reflected in their respective vapor pressures, providing a quantitative basis for selecting the compound based on desired hedonic performance .

Fragrance Flavor Formulation Volatility

Differentiation in Physicochemical Properties: Boiling Point vs. 5-Methyl-5-hexen-2-ol

A key differentiator is the boiling point, which dictates purification and processing parameters. The 2-methyl substitution pattern in the target compound results in a significantly lower boiling point compared to the isomeric 5-methyl-5-hexen-2-ol .

Distillation Purification Process Engineering Thermal Stability

Differentiation in Physicochemical Properties: Density vs. 5-Hexen-2-ol

Density is a critical parameter for formulation, batching, and quality control. The target compound exhibits a measurably higher density compared to the baseline 5-hexen-2-ol .

Formulation Quality Control Material Handling

Synthesis Efficiency: Yield in Grignard Reaction

The compound can be synthesized via a straightforward Grignard reaction between 5-hexen-2-one and a methyl Grignard reagent, achieving a reported yield of approximately 90% . This represents a synthetically efficient route to the tertiary alcohol.

Organic Synthesis Process Chemistry Cost of Goods

Strategic Application Scenarios for 5-Hexen-2-ol, 2-methyl- (CAS 16744-89-1)


Formulating High-Value Fragrances with Tailored Volatility

For fragrance houses developing a perfume with a specific 'green-fruity' top-to-mid note evolution, 2-Methyl-5-hexen-2-ol should be selected over 5-hexen-2-ol. The quantifiably lower vapor pressure of the target compound (2.3 mmHg vs. 2.6 mmHg at 25°C) indicates it will evaporate more slowly, providing a longer-lasting fruity note on the skin while the simpler 5-hexen-2-ol's grassy note dissipates more quickly . This allows for the precise orchestration of scent chronologies without the need for additional fixatives.

Optimizing Distillation and Purification Processes in Manufacturing

For process engineers tasked with scaling up production of a C7 unsaturated alcohol, 2-Methyl-5-hexen-2-ol is the more energy-efficient choice compared to its isomer 5-Methyl-5-hexen-2-ol. Its significantly lower boiling point (142.5°C vs. 163.2°C) translates directly into reduced energy consumption during fractional distillation for purification and lower thermal stress on the product, thereby preserving material integrity and reducing operational costs .

Ensuring Batch-to-Batch Consistency in Complex Liquid Formulations

In industries such as cosmetics or household products where ingredients are metered by volume, procurement and formulation teams must account for the density of 2-Methyl-5-hexen-2-ol (0.835 g/cm³) relative to other components . Using the density value for a generic hexenol (e.g., 5-hexen-2-ol at 0.831 g/cm³) would introduce a systematic error in mass-per-volume calculations, leading to inconsistent final product quality and potential regulatory non-compliance . Precise density data ensures reproducible batching and accurate quality control.

Technical Documentation Hub

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